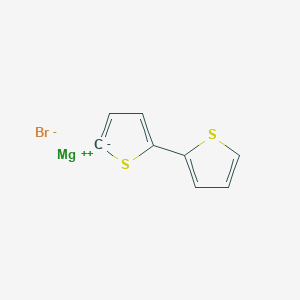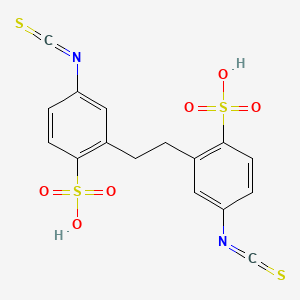
2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) typically involves the reaction of 4-isothiocyanatobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Utilized in the synthesis of brominated compounds and as a reagent in organic reactions.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) stands out due to its dual functional groups (isothiocyanate and sulfonic acid), which provide a unique combination of reactivity and solubility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propiedades
Número CAS |
137911-08-1 |
|---|---|
Fórmula molecular |
C16H12N2O6S4 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
4-isothiocyanato-2-[2-(5-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O6S4/c19-27(20,21)15-5-3-13(17-9-25)7-11(15)1-2-12-8-14(18-10-26)4-6-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) |
Clave InChI |
IWGQZCQVMWPBBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)CCC2=C(C=CC(=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


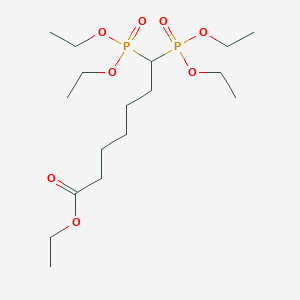
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
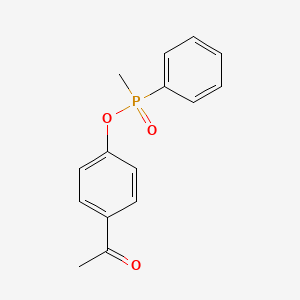
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
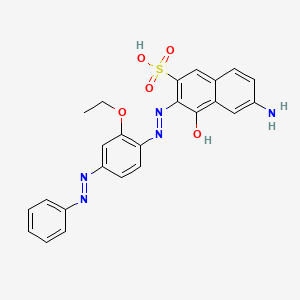
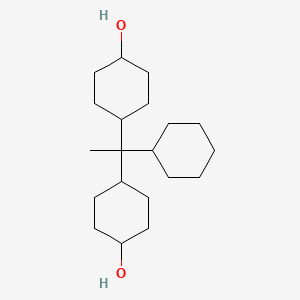
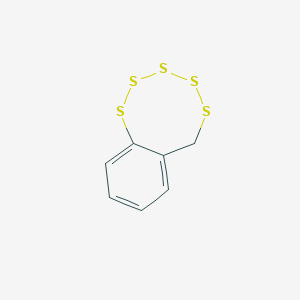

![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
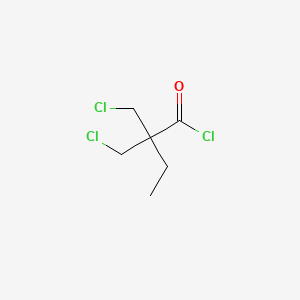
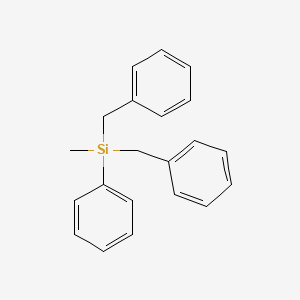
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
